REACTION_SMILES
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[CH2:14]([C:15]#[CH:16])[Br:17].[CH3:18][N:19]([CH3:20])[CH:21]=[O:22].[Cl:1][c:2]1[cH:3][c:4]2[c:9]([c:10]([Cl:12])[cH:11]1)[NH:8][C:7](=[O:13])[CH2:6][CH2:5]2>>[Cl:1][c:2]1[cH:3][c:4]2[c:9]([c:10]([Cl:12])[cH:11]1)[N:8]([CH2:16][C:15]#[CH:14])[C:7](=[O:13])[CH2:6][CH2:5]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCc2cc(Cl)cc(Cl)c2N1
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Name
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Type
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product
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Smiles
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C#CCN1C(=O)CCc2cc(Cl)cc(Cl)c21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |